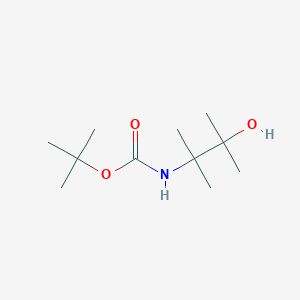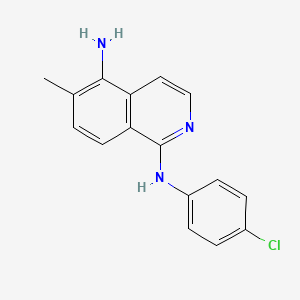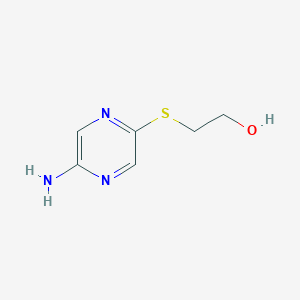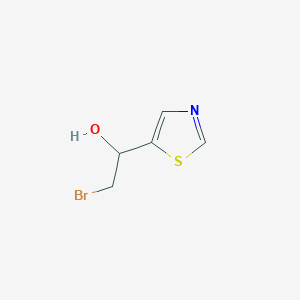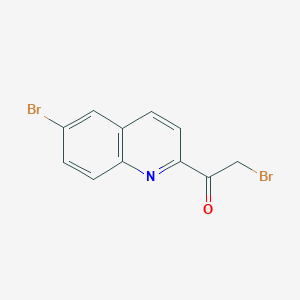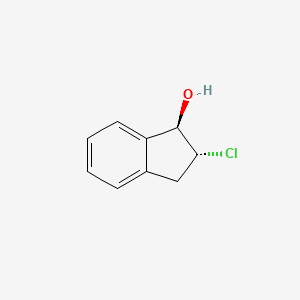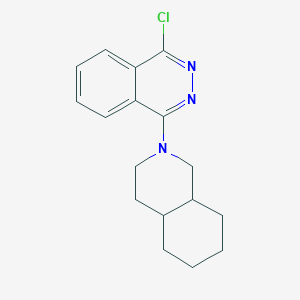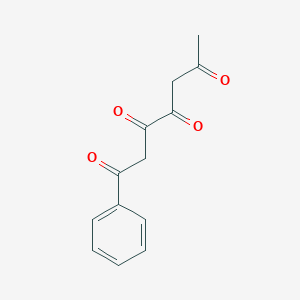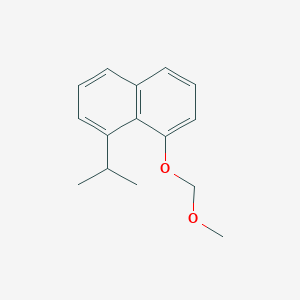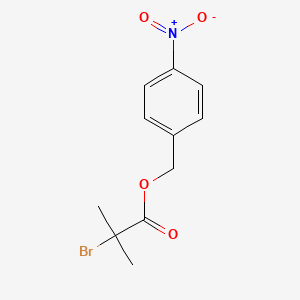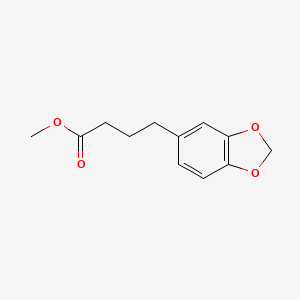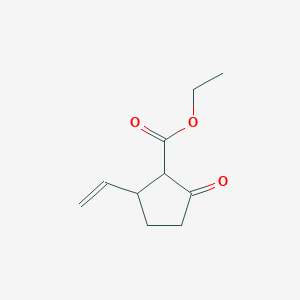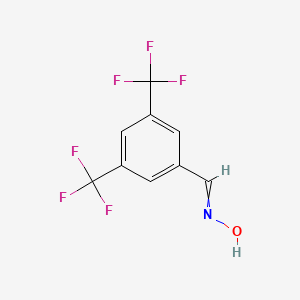
3,5-bis(trifluoromethyl)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(trifluoromethyl)benzaldehyde oxime is a chemical compound known for its unique structural properties and reactivity. It is derived from 3,5-Bis-trifluoromethyl-benzaldehyde, which is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 3,5-Bis-trifluoromethyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-bis(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-bis(trifluoromethyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trifluorobenzaldehyde
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-Nitrobenzaldehyde
Uniqueness
3,5-bis(trifluoromethyl)benzaldehyde oxime is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. These groups enhance the compound’s stability and reactivity compared to other benzaldehyde derivatives.
Eigenschaften
Molekularformel |
C9H5F6NO |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)6-1-5(4-16-17)2-7(3-6)9(13,14)15/h1-4,17H |
InChI-Schlüssel |
SHNIRXYDMJCBIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B8669203.png)
